molecular formula C8H5ClN2O B1487652 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1260382-91-9

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B1487652
CAS No.: 1260382-91-9
M. Wt: 180.59 g/mol
InChI Key: KQSYUIOGXLJFIY-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1260382-91-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the design and development of novel therapeutic agents. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged scaffold found in various biologically active molecules and is known to mimic purine bases, facilitating interactions with enzyme binding sites . This building block is particularly valuable in oncology research. It has been utilized in a scaffold hopping strategy to design and synthesize a class of potent Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors . MELK is a serine-threonine kinase overexpressed in various human cancers, including glioblastoma, melanoma, and breast cancer, and is associated with poor prognosis . Researchers have employed this aldehyde to create derivatives that exhibit potent inhibitory activity against MELK, with some compounds demonstrating excellent antiproliferative effects against triple-negative breast cancer (TNBC) cell lines, highlighting its utility in developing potential anti-tumor agents . The chloro and aldehyde functional groups at the 5 and 6 positions provide reactive handles for further functionalization via cross-coupling reactions and nucleophilic addition, allowing for rapid exploration of structure-activity relationships . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSYUIOGXLJFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in regulating cellular activities such as cell division and metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern can influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its participation in cellular processes.

Biological Activity

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H5ClN2O
  • Molecular Weight : 180.59 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1260382-91-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have demonstrated potent inhibitory effects on FGFRs, which are critical in regulating cellular processes like proliferation and migration. This inhibition can lead to reduced tumor growth and induction of apoptosis in cancer cells .
  • TNIK Inhibition : Recent studies have shown that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant inhibition of TNIK (TRAF2 and NCK-interacting kinase), with some compounds achieving IC50 values below 1 nM. This suggests potential applications in modulating immune responses by inhibiting IL-2 secretion .

Biological Activity Overview

The compound has been tested for various biological activities, including:

  • Anticancer Activity : It has shown efficacy in inhibiting the proliferation of breast cancer cells by targeting FGFR pathways .
  • Antibacterial Properties : Pyrrole derivatives have been associated with antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potent effects .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerFGFRsInhibition of cell proliferation
Immune ModulationTNIKInhibition of IL-2 secretion
AntibacterialVarious BacteriaMIC values between 3.12 - 12.5 µg/mL

Case Study: Anticancer Effects

In a laboratory setting, this compound was evaluated for its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, underscoring its potential as an anticancer agent targeting FGFR signaling pathways.

Dosage Effects and Stability

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Effective FGFR inhibition with minimal toxicity.
  • High Doses : Increased risk of cytotoxicity while still maintaining some level of efficacy against tumor growth.

Additionally, studies on the compound's stability reveal that it remains effective under controlled laboratory conditions, allowing for prolonged observation of its biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The compound’s reactivity and physicochemical properties are highly dependent on the positions of substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Functional Group Molecular Weight (g/mol) Purity/Availability
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde 1260382-91-9 C₈H₅ClN₂O Cl (C5), CHO (C6) Aldehyde 180.59 Discontinued
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 918515-16-9 C₈H₅ClN₂O Cl (C4), CHO (C3) Aldehyde 180.59 Available (Combi-Blocks)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1015610-39-5 C₈H₅ClN₂O Cl (C5), CHO (C4) Aldehyde 180.59 Available (Combi-Blocks)
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1246088-64-1 C₈H₄ClIN₂O Cl (C5), I (C6), CHO (C4) Aldehyde 306.49 Commercial (Tetrahedron)
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190314-60-3 C₇H₅ClN₂O Cl (C5), ketone (C2) Ketone 168.58 Similarity score: 0.89

Key Observations :

  • For example, the C6 aldehyde in the target compound may exhibit higher electrophilicity due to proximity to the electron-withdrawing chlorine atom .
  • Halogen Variation : The iodo analog (5-Chloro-6-iodo-4-carbaldehyde) has a higher molecular weight (306.49 g/mol) and may show distinct reactivity in cross-coupling reactions compared to the chloro-aldehyde derivative .
  • Functional Group Replacement : Replacing the aldehyde with a ketone (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) reduces electrophilicity, favoring nucleophilic additions over condensations .

Functional Group Derivatives

These compounds are synthesized in ~60% yield, suggesting comparable reactivity to aldehyde-containing analogs but with enhanced stability under basic conditions .

Physicochemical and Commercial Considerations

  • Purity : The target compound and its analogs are typically available at >95% purity, as seen in derivatives like 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (97% purity) .
  • Commercial Availability : The discontinuation of this compound contrasts with the availability of its positional isomers (e.g., 4-Chloro-3-carbaldehyde), likely due to demand shifts in medicinal chemistry pipelines.

Q & A

Q. What protocols are recommended for handling air- or moisture-sensitive reactions involving this compound?

  • Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions to the aldehyde).
  • Stabilize the aldehyde by storing under inert gas (N2_2 or Ar) at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 2
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